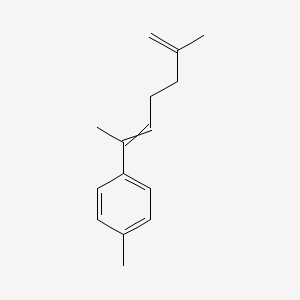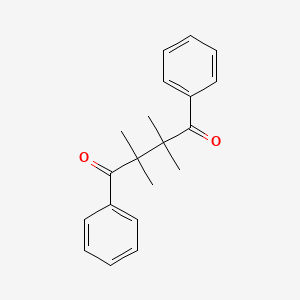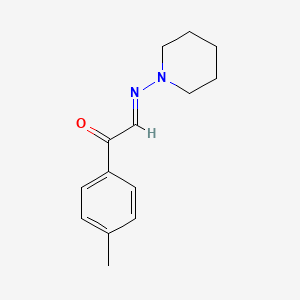
Triethyl(octyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(octyl)arsanium iodide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to three ethyl groups and one octyl group, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(octyl)arsanium iodide typically involves the reaction of triethylarsine with an octyl halide, followed by the addition of iodine. The reaction can be represented as follows:
(C2H5)3As+C8H17X→(C2H5)3AsC8H17X
(C2H5)3AsC8H17X+I2→(C2H5)3AsC8H17I
Where X is a halide such as chloride or bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Triethyl(octyl)arsanium iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic center back to arsenic(III) or even arsenic(I) states.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or phosphines can replace the iodide ion under appropriate conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds such as triethyl(octyl)arsenic oxide.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various organoarsenic derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl(octyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism by which triethyl(octyl)arsanium iodide exerts its effects involves interactions with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triethylarsine: Lacks the octyl group and has different reactivity and applications.
Triethyl(octyl)phosphonium iodide: Similar structure but with phosphorus instead of arsenic.
Triethyl(octyl)stannane: Contains tin instead of arsenic.
Uniqueness
Triethyl(octyl)arsanium iodide is unique due to the presence of both ethyl and octyl groups bonded to arsenic, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
26451-95-6 |
|---|---|
Molecular Formula |
C14H32AsI |
Molecular Weight |
402.23 g/mol |
IUPAC Name |
triethyl(octyl)arsanium;iodide |
InChI |
InChI=1S/C14H32As.HI/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WFZCZTMCSJXGJA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[As+](CC)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)

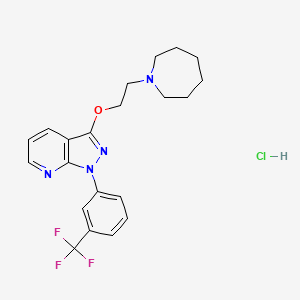
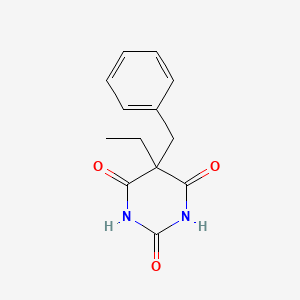

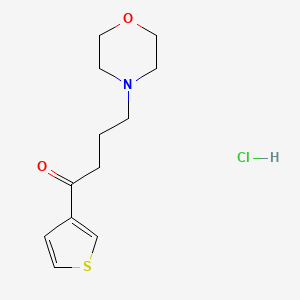
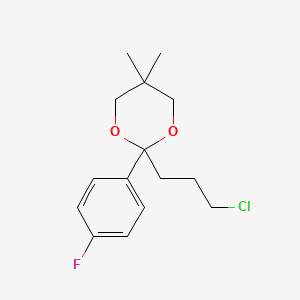
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
